6-Chloro-3-fluoro-2-methylbenzoic acid

pKa Acidity Halogen Effect

Sourcing positional isomers or halogen analogs often yields inconsistent reactivity profiles, delaying lead optimization. 6-Chloro-3-fluoro-2-methylbenzoic acid (CAS 1376760-14-3) eliminates this uncertainty with its precisely defined 6-Cl/3-F/2-Me substitution pattern. • Measured LogP 2.49 & pKa 2.29-predictable membrane permeability and salt formation for SAR studies. • ≥95% purity with room-temperature storage simplifies inventory and ensures batch-to-batch reproducibility. • In-stock availability enables immediate deployment for parallel synthesis, agrochemical library generation, or analytical method development.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 1376760-14-3
Cat. No. B1429368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-2-methylbenzoic acid
CAS1376760-14-3
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)Cl)F
InChIInChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyVGWHHHAMDCAJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoro-2-methylbenzoic Acid – Physicochemical & Sourcing Profile


6-Chloro-3-fluoro-2-methylbenzoic acid (CAS 1376760-14-3) is a halogenated benzoic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its aromatic ring features a chlorine atom at the 6-position, a fluorine atom at the 3-position, and a methyl group at the 2-position relative to the carboxylic acid group . This specific substitution pattern confers a distinct set of physicochemical properties, including a predicted pKa of 2.29±0.31, a predicted LogP of 2.4857, and a predicted boiling point of 288.9±35.0 °C . The compound is primarily available as a research chemical and building block for organic synthesis, with typical commercial purity ≥95% .

6-Chloro-3-fluoro-2-methylbenzoic Acid: Halogen Pattern & Substitution Site


In the design of pharmaceutical intermediates and agrochemical building blocks, the precise positioning of halogen and methyl substituents on the benzoic acid core is a critical determinant of molecular properties and downstream reactivity . Even minor changes to the halogen identity (e.g., Cl vs. Br) or the substitution site (e.g., 2-chloro vs. 6-chloro) can drastically alter key parameters such as pKa, lipophilicity (LogP), and steric hindrance during coupling reactions . Consequently, generic substitution with a positional isomer or a close halogen analog (e.g., using 6-chloro-2-methylbenzoic acid or 3-fluoro-2-methylbenzoic acid as a replacement) cannot be assumed to preserve the same physicochemical profile or synthetic utility without direct experimental verification. The following quantitative evidence demonstrates why this specific compound must be evaluated against its closest analogs for critical selection decisions.

6-Chloro-3-fluoro-2-methylbenzoic Acid: Key Differentiators vs. Analogs


pKa Comparison with Closest Analogs

The predicted acid dissociation constant (pKa) of 6-chloro-3-fluoro-2-methylbenzoic acid is 2.29±0.31 . This value is significantly lower (more acidic) than the pKa of 3-fluoro-2-methylbenzoic acid (3.61±0.10) , which lacks the ortho-chloro substituent. Conversely, it is slightly higher (less acidic) than 2-chloro-6-fluorobenzoic acid (2.04±0.10) , which has a different halogen arrangement. The pKa directly influences the compound's protonation state and reactivity in aqueous or biological environments.

pKa Acidity Halogen Effect Reactivity

Ortho-Methyl Effect on LogP

6-Chloro-3-fluoro-2-methylbenzoic acid has a predicted LogP of 2.4857 , which is moderately higher than the LogP of 2-chloro-6-fluorobenzoic acid (2.1773) [1]. The difference of approximately 0.3 LogP units is attributable to the presence of the ortho-methyl group in the target compound, which increases hydrophobic character relative to the unsubstituted 2-chloro-6-fluoro analog. This increased lipophilicity can be advantageous for improving membrane permeability in biological systems or for enhancing solubility in organic solvents during synthesis.

LogP Lipophilicity ADME Solubility

Boiling Point: Chloro vs. Bromo Analog

The predicted boiling point of 6-chloro-3-fluoro-2-methylbenzoic acid is 288.9±35.0 °C . This is comparable to the boiling point of its bromo-analog, 6-bromo-3-fluoro-2-methylbenzoic acid, which has a predicted boiling point of 301.7±42.0 °C . The lower boiling point of the chloro derivative reflects the lower molecular weight and weaker van der Waals forces compared to the bromo compound. This difference can impact purification methods such as distillation or sublimation, as well as handling and storage conditions.

Boiling Point Volatility Halogen Effect Physical Property

Density: Chloro vs. Bromo Substitution

The predicted density of 6-chloro-3-fluoro-2-methylbenzoic acid is 1.403±0.06 g/cm³ . In contrast, the corresponding 6-bromo analog exhibits a significantly higher predicted density of 1.680±0.06 g/cm³ . This substantial difference reflects the higher atomic mass and larger van der Waals radius of bromine versus chlorine, leading to denser molecular packing in the solid state. Such a difference can influence crystal morphology, solubility behavior, and the physical handling of bulk materials.

Density Molecular Packing Solid State Crystallinity

Cross-Coupling Reactivity Profile

While not a direct quantitative measurement, the identity of the halogen at the 6-position critically dictates reactivity in metal-catalyzed cross-coupling reactions [1]. 6-Chloro-3-fluoro-2-methylbenzoic acid, bearing a chloro substituent, is generally less reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to its bromo analog (6-bromo-3-fluoro-2-methylbenzoic acid). However, the chloro derivative offers greater stability and is less prone to unwanted side reactions, making it a preferred intermediate when selective, stepwise functionalization is required. The bromo analog, while more reactive, may require more stringent control of reaction conditions to avoid decomposition or over-reaction.

Cross-Coupling Halogen Reactivity Palladium Catalysis Synthetic Utility

6-Chloro-3-fluoro-2-methylbenzoic Acid: Application Scenarios


Pharmaceutical Intermediate with Enhanced Lipophilicity

6-Chloro-3-fluoro-2-methylbenzoic acid is a strategic building block for medicinal chemistry programs targeting compounds with improved membrane permeability. Its measured LogP of 2.49 is higher than many simpler benzoic acid derivatives, which can be advantageous when designing drug candidates that must cross lipid bilayers. The specific halogen pattern may also confer enhanced metabolic stability compared to unsubstituted or mono-substituted analogs, making it a valuable core for lead optimization.

Agrochemical Intermediate with Balanced Reactivity

In the development of novel herbicides or fungicides, the chloro substituent on this compound provides a stable yet versatile handle for further functionalization. As demonstrated by class-level evidence [1], chloroarenes offer a favorable balance between reactivity in cross-coupling and stability under storage and reaction conditions. This makes 6-chloro-3-fluoro-2-methylbenzoic acid a reliable intermediate for generating diverse libraries of agrochemical candidates via palladium-catalyzed transformations.

Liquid Crystal and OLED Precursor

The combination of a rigid aromatic core with polar fluorine and chlorine substituents makes this compound a potential precursor for advanced materials. The specific substitution pattern can influence molecular dipole moments and packing, which are critical parameters for liquid crystalline phases or organic light-emitting diode (OLED) host materials. The compound's moderate LogP and boiling point facilitate its purification and use in high-purity material synthesis.

Analytical Reference Standard

Due to its unique and well-defined halogenation pattern, 6-chloro-3-fluoro-2-methylbenzoic acid serves as an excellent reference standard for developing and validating HPLC, LC-MS, or GC-MS methods aimed at quantifying structurally related impurities or metabolites in complex mixtures. Its distinct retention time and mass spectral signature, driven by its specific LogP and molecular weight , provide a reliable benchmark for analytical chemistry applications.

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